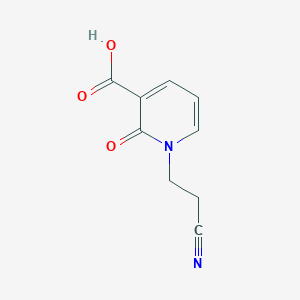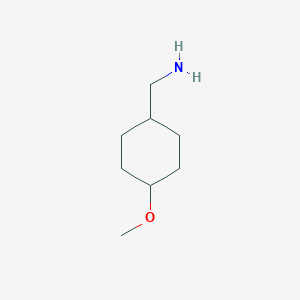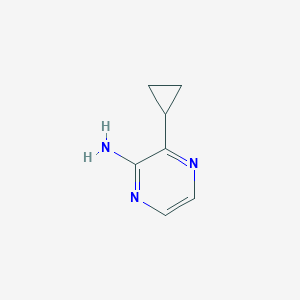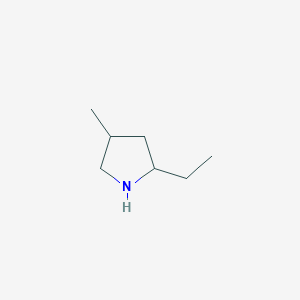
6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Luminescent Properties
Cyclometalated complexes derived from similar bromophenylpyridine structures have been synthesized, exhibiting notable luminescent properties with emission peaks ranging from 390-543 nm under UV irradiation. These complexes have been applied in coupling reactions, showcasing their utility in chemical synthesis processes (Chen Xu et al., 2014).
Anticorrosion Properties
Quaternary ammonium chlorides with alkylthiomethyl radicals, akin to the structural motif of bromo pyridinium compounds, demonstrate significant anticorrosion properties. This highlights the potential application of similar compounds in protecting metals against corrosion, especially in acidic environments (J. Pernak, 1984).
Catalytic Applications
Sulfonic acid functionalized pyridinium chloride has been synthesized and applied as an efficient catalyst for the preparation of hexahydroquinolines via a one-pot multi-component condensation reaction. This underscores the catalytic versatility of pyridinium chloride derivatives in facilitating organic transformations (A. R. Moosavi‐Zare & Hadis Afshar-Hezarkhani, 2020).
Photoluminescent Coordination Polymers
The use of organic ligands with extended coordination capabilities, such as 2-(pyridin-4-yl)quinoline-4-carboxylic acid, has led to the formation of copper(II) coordination polymers showing photoluminescent properties. This application highlights the potential of incorporating pyridine and quinoline derivatives in the design of new photoluminescent materials (Kamil Twaróg et al., 2020).
Fluorescence Derivatization for HPLC
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride serves as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC), showcasing the analytical application of quinoline derivatives in enhancing detection sensitivity (Tomohiko Yoshida et al., 1992).
Propiedades
IUPAC Name |
6-bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClN2O/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXATWKBLAYJTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1526233.png)


